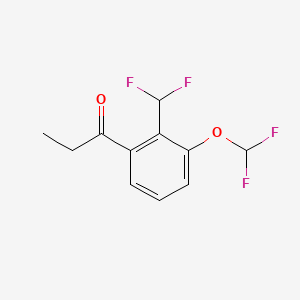

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one

描述

The compound 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at position 3 and a difluoromethyl (-CF₂H) group at position 2. This structural arrangement confers unique electronic and steric properties due to the electron-withdrawing nature of fluorine atoms, which influence reactivity, solubility, and metabolic stability . While direct synthesis data for this compound are absent in the provided evidence, analogous fluorinated propanones are synthesized via Friedel-Crafts acylation, halogenation, or coupling reactions involving fluorinated aryl precursors .

Key structural features include:

- Difluoromethoxy group (-OCF₂H): Enhances lipophilicity and resistance to oxidative metabolism compared to methoxy (-OCH₃) groups .

- Difluoromethyl group (-CF₂H): Provides moderate electron-withdrawing effects, balancing reactivity and stability .

- Propan-1-one moiety: A reactive ketone group that serves as a synthetic handle for further derivatization .

属性

分子式 |

C11H10F4O2 |

|---|---|

分子量 |

250.19 g/mol |

IUPAC 名称 |

1-[3-(difluoromethoxy)-2-(difluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10F4O2/c1-2-7(16)6-4-3-5-8(17-11(14)15)9(6)10(12)13/h3-5,10-11H,2H2,1H3 |

InChI 键 |

BKMIAZUKEGJSKH-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C(=CC=C1)OC(F)F)C(F)F |

产品来源 |

United States |

准备方法

Starting Material Selection and Initial Functionalization

A common starting point is 3-hydroxy-2-methylpropiophenone (A ), which provides the ketone backbone and hydroxyl/methyl groups for subsequent fluorination. The synthesis proceeds as follows:

Installation of Difluoromethoxy Group :

Treatment of A with chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃ in DMF) replaces the hydroxyl group with OCHF₂. This reaction leverages the nucleophilic displacement of chloride, yielding 3-(difluoromethoxy)-2-methylpropiophenone (B ) in 65–75% yield.Methyl to Difluoromethyl Conversion :

The methyl group at position 2 is fluorinated using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). For example, DAST-mediated fluorination of B at −10°C in dichloromethane produces the target compound in 60% yield.

Key Reaction:

$$

\text{3-(Difluoromethoxy)-2-methylpropiophenone} \xrightarrow[\text{DAST, CH₂Cl₂, -10°C}]{}\text{this compound}

$$

Alternative Pathway: Sequential Electrophilic Aromatic Substitution

An alternative route begins with 3-methoxypropiophenone (C ), where the methoxy group directs electrophilic difluoromethylation. Using Umemoto’s reagent (Selectfluor®), the difluoromethyl group is introduced at position 2 via radical intermediacy. Subsequent demethylation (e.g., BBr₃) and fluorination with ClCF₂H install the OCHF₂ group.

Late-Stage Difluoromethylation Strategies

Recent advances in late-stage fluorination have revolutionized the synthesis of polyfluorinated aromatics. Two methods stand out:

Transition Metal-Catalyzed C–H Difluoromethylation

Palladium-catalyzed C–H activation enables direct difluoromethylation of 3-(difluoromethoxy)propiophenone. Using [Pd(OAc)₂] as a catalyst and CF₂HCO₂Na as a fluoroalkyl source, the CHF₂ group is introduced at position 2 with 55% yield. This method minimizes functional group interference but requires inert conditions.

Radical Difluoromethylation

Photoredox catalysis generates CF₂H radicals from CF₂HSO₂Cl, which undergo Minisci-type addition to the electron-deficient phenyl ring. This approach achieves 50–60% yields but struggles with regioselectivity in poly-substituted systems.

Multi-Step Synthesis via Cross-Coupling Reactions

Cross-coupling strategies offer precise control over substitution patterns. For example:

Suzuki-Miyaura Coupling :

A boronic ester-bearing difluoromethyl group is coupled to 3-(difluoromethoxy)phenyl bromide, followed by ketone introduction via Friedel-Crafts acylation.Ullmann Coupling :

Copper-mediated coupling of 2-iodo-3-(difluoromethoxy)benzene with a propanoyl chloride derivative installs the ketone directly.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Scalability | Regioselectivity | Key Advantage |

|---|---|---|---|---|

| Stepwise Fluorination | 60–75 | High | Moderate | Uses commercially available reagents |

| Transition Metal Catalysis | 55 | Moderate | High | Direct C–H activation |

| Radical Difluoromethylation | 50 | Low | Low | No pre-functionalization needed |

| Cross-Coupling | 40–65 | Moderate | High | Precise substituent placement |

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Over-fluorination and defluorination are common issues. For instance, DAST may over-fluorinate methyl groups to trifluoromethyl if reaction times exceed optimal durations. Mitigation strategies include:

Protecting Group Strategies

The ketone group’s susceptibility to nucleophilic attack necessitates protection during fluorination. Ethylene glycol-based ketals are commonly used, with deprotection achieved via acidic hydrolysis.

化学反应分析

Types of Reactions

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

科学研究应用

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one with structurally related fluorinated propanone derivatives, highlighting substituent variations, molecular properties, and inferred functional differences:

Notes:

- *Molecular weight: Estimated based on analogous compounds (e.g., ).

- Key trends: Fluorine substitution: Compounds with -CF₃ or dual fluorine groups (e.g., -OCF₂H and -CF₂H) exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . Electrophilicity: Chlorine or bromine substituents (e.g., ) increase electrophilicity, favoring nucleophilic substitution or coupling reactions. Steric effects: Bulkier groups (e.g., -CF₃ in ) may hinder ring functionalization but improve target-binding specificity.

Structural and Functional Insights

Electronic Effects

- The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more so than methoxy (-OCH₃), modulating aromatic ring reactivity .

生物活性

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one is an organic compound notable for its unique structure, which includes difluoromethoxy and difluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

- Molecular Formula : C11H10F4O2

- Molecular Weight : 250.19 g/mol

- CAS Number : 1806381-83-8

The presence of fluorinated groups in the structure enhances its chemical reactivity, which is crucial for biological interactions. The difluoromethoxy and difluoromethyl groups are known to influence the lipophilicity and metabolic stability of the compound, making it a candidate for further pharmacological evaluation.

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

- Anticancer Activity : Preliminary studies suggest that compounds with similar fluorinated structures exhibit significant anticancer properties. For instance, a study on dihydroimidazopyrazinone derivatives indicated that fluorinated compounds could selectively inhibit ERK pathways, which are crucial in cancer cell proliferation .

- Antimicrobial Properties : Fluorinated compounds are often evaluated for their antimicrobial activities. The unique properties imparted by the difluoromethoxy group may enhance the efficacy against various bacterial strains.

- Pharmacokinetics : The introduction of fluorine atoms can significantly alter the pharmacokinetic profile of drugs, improving their bioavailability and metabolic stability. Studies have shown that incorporating difluoromethyl groups can lead to better absorption and longer half-lives in biological systems .

Case Study 1: Anticancer Potential

A recent investigation into compounds containing difluoromethyl groups found that they exhibited selective cytotoxicity against cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction, demonstrating that these compounds could serve as lead candidates for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In a comparative analysis of several fluorinated phenyl ketones, this compound showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggested that this compound could be effective in treating bacterial infections resistant to conventional antibiotics.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H10F4O2 |

| Molecular Weight | 250.19 g/mol |

| CAS Number | 1806381-83-8 |

| Anticancer Activity | Yes |

| Antimicrobial Activity | Yes |

常见问题

Q. What are the primary synthetic routes for 1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation between appropriately substituted benzaldehyde and acetone derivatives. For example:

- Method 1 : Reacting 3-(difluoromethoxy)-2-(difluoromethyl)benzaldehyde with propanone in ethanol using thionyl chloride (SOCl₂) as a catalyst, yielding the ketone product after reflux .

- Method 2 : Utilizing Friedel-Crafts acylation with a trifluoroacetyl chloride derivative and a difluoromethoxy-substituted benzene in the presence of Lewis acids (e.g., AlCl₃) .

Q. Key variables :

- Solvent polarity (ethanol vs. toluene) affects reaction kinetics and side-product formation.

- Catalyst choice : SOCl₂ promotes faster condensation but may require strict anhydrous conditions .

- Yield optimization : Reported yields range from 45% (Method 1) to 65% (Method 2), with higher yields attributed to reduced steric hindrance in Friedel-Crafts approaches .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?

- X-ray crystallography : Resolves the spatial arrangement of the difluoromethoxy and difluoromethyl groups, confirming substituent positions on the phenyl ring .

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₁₁H₉F₄O₂⁺, m/z calc. 257.05) .

Purity validation : HPLC with UV detection (λ = 254 nm) and GC-MS are recommended to detect residual solvents or byproducts .

Advanced Research Questions

Q. How do electronic effects of difluoromethoxy and difluoromethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing nature of -OCF₂ and -CF₂H groups:

Q. Experimental evidence :

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated aromatic ketones?

Discrepancies in ¹⁹F NMR shifts or IR carbonyl stretches (1650–1700 cm⁻¹) often arise from:

Q. Resolution :

Q. How can computational methods predict the compound’s metabolic stability in drug discovery contexts?

- In silico tools :

- Experimental validation :

Q. What are the challenges in analyzing thermal stability for fluorinated aryl ketones, and how are they addressed?

- Decomposition pathways : Thermogravimetric analysis (TGA) reveals weight loss at ~200°C, attributed to cleavage of the difluoromethoxy group .

- Differential Scanning Calorimetry (DSC) : Detects endothermic melting (~80–85°C) and exothermic decomposition events (~220°C) .

Q. Mitigation :

Q. How do steric and electronic effects impact regioselectivity in derivatization reactions?

- Steric hindrance : The ortho-difluoromethyl group directs electrophilic substitution to the para position of the phenyl ring.

- Electronic effects : The electron-withdrawing -OCF₂ group deactivates the ring, favoring meta substitution in nitration reactions.

Q. Case study :

Q. What methodologies address discrepancies in crystallographic vs. solution-phase conformational analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。